molecular formula C6H8 B3423345 1,3-Cyclohexadiene CAS No. 29797-09-9

1,3-Cyclohexadiene

Cat. No.: B3423345
CAS No.: 29797-09-9
M. Wt: 80.13 g/mol
InChI Key: MGNZXYYWBUKAII-UHFFFAOYSA-N
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Description

1,3-Cyclohexadiene is an organic compound with the molecular formula C₆H₈. It is a colorless, flammable liquid that is one of the two isomers of cyclohexadiene, the other being 1,4-cyclohexadiene . This compound is characterized by its two conjugated double bonds within a six-membered ring structure, making it a diene. It is a fairly common motif in nature and is found in various natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Cyclohexadiene can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, optimized for efficiency and yield. The double dehydrobromination of 1,2-dibromocyclohexane is a common industrial method due to its relatively straightforward reaction conditions and high yield .

Chemical Reactions Analysis

1,3-Cyclohexadiene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or other oxidizing agents for oxidation, and halogens for substitution reactions. The major products formed from these reactions include benzene, cyclohexane, and various substituted cyclohexadienes .

Mechanism of Action

The mechanism of action of 1,3-cyclohexadiene in chemical reactions often involves its role as a diene in cycloaddition reactions. In the Diels-Alder reaction, this compound reacts with a dienophile to form a cyclohexene derivative through a concerted mechanism that involves the formation of a six-membered ring . This reaction is facilitated by the conjugated double bonds in this compound, which provide the necessary electron density for the reaction to proceed.

Comparison with Similar Compounds

1,3-Cyclohexadiene can be compared with its isomer, 1,4-cyclohexadiene, and other similar compounds such as cyclohexene and benzene:

This compound is unique due to its conjugated double bonds, which make it highly reactive in cycloaddition reactions and useful as a building block in organic synthesis.

Properties

IUPAC Name

cyclohexa-1,3-diene
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InChI

InChI=1S/C6H8/c1-2-4-6-5-3-1/h1-4H,5-6H2
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InChI Key

MGNZXYYWBUKAII-UHFFFAOYSA-N
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Canonical SMILES

C1CC=CC=C1
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Molecular Formula

C6H8
Record name 1,3-CYCLOHEXADIENE
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Related CAS

27986-50-1, 6143-79-9
Record name 1,3-Cyclohexadiene, homopolymer
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Record name 1,3-Cyclohexadiene, dimer
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DSSTOX Substance ID

DTXSID30862259
Record name 1,3-Cyclohexadiene
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Molecular Weight

80.13 g/mol
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Physical Description

Colorless liquid; [ICSC] Unpleasant odor; [Alfa Aesar MSDS], COLOURLESS LIQUID.
Record name 1,3-Cyclohexadiene
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Boiling Point

81 °C
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Flash Point

26 °C c.c.
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Solubility

Solubility in water: none
Record name 1,3-CYCLOHEXADIENE
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Density

Relative density (water = 1): 0.84
Record name 1,3-CYCLOHEXADIENE
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Vapor Density

Relative vapor density (air = 1): 2.8 (calculated)
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Vapor Pressure

97.3 [mmHg]
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CAS No.

592-57-4, 29797-09-9
Record name 1,3-Cyclohexadiene
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Record name Cyclohexadiene (mixed isomers)
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Record name Cyclohexadiene
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Melting Point

-89 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Cyclohexadiene
Reactant of Route 2
1,3-Cyclohexadiene
Reactant of Route 3
1,3-Cyclohexadiene
Reactant of Route 4
1,3-Cyclohexadiene
Reactant of Route 5
1,3-Cyclohexadiene
Reactant of Route 6
1,3-Cyclohexadiene

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